2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C16H18N2O5S . It is used for pharmaceutical testing and is available as a high-quality reference standard .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Catalytic Applications
The compound has been involved in the development of polymerization catalysts. For example, Skupov et al. (2007) described the use of related compounds in the creation of palladium-based catalysts for polymerizing ethylene with acrylates or norbornenes. High molecular weight polymers were obtained, showcasing the potential application of such compounds in catalysis (Skupov et al., 2007).
Synthesis of Triazole Derivatives
Mansueto et al. (2014) explored the synthesis of 1,2,4-triazole derivatives using compounds with a methoxy group, similar to 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate. Their research opens up alternative approaches for synthesizing various triazole derivatives, demonstrating the versatility of such compounds in synthetic chemistry (Mansueto et al., 2014).
Development of Redox Systems
Tsuji et al. (1999) reported the development of a sterically protecting group that features a reversible redox site. This was applied in constructing a novel redox system composed of diphosphene and triarylamine units, where compounds similar to 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate were used. Such research highlights the potential of these compounds in developing advanced redox systems (Tsuji et al., 1999).
Electroactive Hybridization Indicators in Biosensors
Ozkan-Ariksoysal et al. (2010) developed an electrochemical DNA-based sensor to detect interactions between certain compounds, including derivatives of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate, and DNA sequences. This illustrates the application of these compounds in developing biosensors for detecting specific molecular interactions (Ozkan-Ariksoysal et al., 2010).
Exploring Optoelectronic Properties for OLED Materials
Wazzan and Irfan (2019) investigated the structural, optoelectronic, and charge transport properties of derivatives of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate for potential use as materials in organic light-emitting diodes (OLEDs). This research underscores the significance of such compounds in the field of materials science, particularly in the development of new OLED materials (Wazzan & Irfan, 2019).
properties
IUPAC Name |
[2-[(4-methoxyphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-18(2)24(20,21)23-15-7-5-4-6-14(15)16(19)17-12-8-10-13(22-3)11-9-12/h4-11H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWBSHPTEYWUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.